molecular formula C15H21FN2O3S B2764468 N'-[(4-fluorophenyl)methyl]-N-[2-methoxy-4-(methylsulfanyl)butyl]ethanediamide CAS No. 2320535-37-1

N'-[(4-fluorophenyl)methyl]-N-[2-methoxy-4-(methylsulfanyl)butyl]ethanediamide

Cat. No.: B2764468
CAS No.: 2320535-37-1
M. Wt: 328.4
InChI Key: ABZVAWHIBZXEDE-UHFFFAOYSA-N
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Description

N'-[(4-fluorophenyl)methyl]-N-[2-methoxy-4-(methylsulfanyl)butyl]ethanediamide is a potent and selective antagonist of the TRPM8 (Transient Receptor Potential Melastatin 8) ion channel 1 . TRPM8 is a non-selective cation channel that acts as the primary molecular sensor for innocuous cool temperatures and cooling agents like menthol and icilin in the peripheral nervous system 2 . By selectively inhibiting TRPM8-mediated currents, this compound serves as an essential pharmacological tool for dissecting the channel's role in cold thermosensation and its pathological contributions to cold allodynia, a condition associated with neuropathic and inflammatory pain states where non-painful cool stimuli are perceived as painful 3 . Research utilizing this antagonist focuses on elucidating the mechanisms of acute and chronic pain, with the goal of validating TRPM8 as a therapeutic target for novel analgesic drugs. Its application is critical in in vitro and in vivo models to investigate the complex interplay between temperature sensing and pain pathways, providing insights that could lead to new treatments for migraine, neuropathic pain, and other sensory disorders 4 .

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-N'-(2-methoxy-4-methylsulfanylbutyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O3S/c1-21-13(7-8-22-2)10-18-15(20)14(19)17-9-11-3-5-12(16)6-4-11/h3-6,13H,7-10H2,1-2H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABZVAWHIBZXEDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CCSC)CNC(=O)C(=O)NCC1=CC=C(C=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Fluorophenyl)methyl]-N’-(2-methoxy-4-methylsulfanylbutyl)oxamide typically involves a multi-step process. One common method includes the reaction of 4-fluorobenzylamine with 2-methoxy-4-methylsulfanylbutylamine in the presence of an oxalyl chloride reagent. The reaction is carried out under controlled conditions, such as low temperature and an inert atmosphere, to ensure the formation of the desired oxamide product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity N-[(4-Fluorophenyl)methyl]-N’-(2-methoxy-4-methylsulfanylbutyl)oxamide.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Fluorophenyl)methyl]-N’-(2-methoxy-4-methylsulfanylbutyl)oxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as hydroxide or amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Nucleophiles like hydroxide, amines; reactions can be conducted in polar solvents such as dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Hydroxylated or aminated derivatives

Scientific Research Applications

N-[(4-Fluorophenyl)methyl]-N’-(2-methoxy-4-methylsulfanylbutyl)oxamide has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(4-Fluorophenyl)methyl]-N’-(2-methoxy-4-methylsulfanylbutyl)oxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. Additionally, it may interact with cellular receptors, modulating signaling pathways and cellular responses. The specific molecular targets and pathways involved depend on the biological context and the specific application being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Features and Variations

The target compound shares structural motifs with several analogs, differing primarily in substituents and backbone modifications. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Potential Implications
Target Compound: N'-[(4-Fluorophenyl)methyl]-N-[2-methoxy-4-(methylsulfanyl)butyl]ethanediamide C₁₅H₂₁FN₂O₃S 328.40 4-Fluorophenyl, methoxy, methylsulfanyl butyl Enhanced lipophilicity, metabolic stability
N'-(4-Ethylphenyl)-N-[2-methoxy-4-(methylsulfanyl)butyl]ethanediamide C₁₆H₂₄N₂O₃S 324.44 4-Ethylphenyl (vs. fluorophenyl) Increased hydrophobicity, reduced electronic effects
N-({1-[2-(Methylsulfanyl)benzyl]-4-piperidinyl}methyl)-N′-[4-(trifluoromethoxy)phenyl]ethanediamide C₂₃H₂₆F₃N₃O₃S 481.53 Piperidinyl, trifluoromethoxy phenyl Improved CNS penetration, altered receptor affinity
4-Methoxybutyrylfentanyl C₂₃H₂₉FN₂O₂ 392.49 Piperidinyl, methoxyphenyl, butanamide backbone Opioid receptor binding (µ-opioid agonist)
N,N'-Bis(2-((hexylamino)(oxo)acetyl)-4-methylphenyl)ethanediamide C₃₄H₄₄N₄O₆S₂ 680.86 Hexylamino, methylphenyl, dual ethanediamide High molecular weight, potential polymer-like behavior

Functional Group Analysis

Fluorophenyl vs. The trifluoromethoxyphenyl group in introduces stronger electronegativity and metabolic resistance due to the trifluoromethyl moiety.

Sulfur-Containing Groups :

  • Methylsulfanyl (target compound) offers moderate lipophilicity, whereas sulfonamide groups (e.g., in ) increase polarity and hydrogen-bonding capacity.

Backbone Modifications :

  • The piperidinyl group in and may enhance blood-brain barrier penetration, contrasting with the linear butyl chain in the target compound.

Research Findings and Implications

Physicochemical Properties

  • Lipophilicity : The methylsulfanyl and methoxy groups balance solubility (logP ~2.5–3.0 estimated), critical for oral bioavailability.
  • Stability : The ethanediamide backbone is less prone to hydrolysis compared to ester-containing analogs (e.g., ) .

Biological Activity

N'-[(4-fluorophenyl)methyl]-N-[2-methoxy-4-(methylsulfanyl)butyl]ethanediamide, with CAS number 2320535-37-1, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its structural characteristics, biological mechanisms, and relevant research findings.

Structural Characteristics

  • Molecular Formula : C₁₅H₂₁FN₂O₃S
  • Molecular Weight : 328.4 g/mol
  • Chemical Structure : The compound features a fluorophenyl group, a methoxy group, and a methylsulfanyl group which are significant for its biological interactions.

Biological Activity Overview

The biological activity of this compound can be assessed through various mechanisms, including enzyme inhibition, receptor modulation, and potential therapeutic effects.

Enzyme Inhibition

One of the key areas of interest is the compound's ability to inhibit specific enzymes. For example, compounds with similar structures have been shown to inhibit matrix metalloproteinase-13 (MMP-13), an enzyme involved in cartilage degradation associated with osteoarthritis. Inhibitors of MMP-13 are critical in developing treatments for degenerative joint diseases .

Pharmacokinetics and Transport

The absorption and distribution of this compound may be influenced by transport mechanisms such as the human organic anion transporter 3 (hOAT3). Studies have indicated that the accumulation of similar compounds in renal tissues can lead to nephrotoxicity, which is a significant consideration in drug development .

Case Studies and Experimental Data

  • In vitro Studies : Research has demonstrated that related compounds exhibit varying degrees of biological activity against cancer cell lines. For instance, derivatives with similar functional groups have shown potent anti-cancer properties by inducing apoptosis in tumor cells.
  • Animal Models : In vivo studies utilizing animal models have indicated that these compounds may reduce inflammatory responses, suggesting potential applications in treating conditions like rheumatoid arthritis or other inflammatory diseases.
  • Toxicological Assessments : Toxicology studies are crucial for understanding the safety profile of this compound. Preliminary data suggest that while some derivatives exhibit desirable pharmacological effects, they may also pose risks for organ toxicity, particularly in high doses .

The mechanism by which this compound exerts its biological effects likely involves:

  • Receptor Binding : The fluorophenyl group may interact with various receptors or enzymes, modulating their activity.
  • Signal Transduction Pathways : The compound may influence cellular signaling pathways that regulate inflammation and apoptosis.

Comparative Analysis with Related Compounds

Compound NameCAS NumberMolecular WeightBiological Activity
This compound2320535-37-1328.4 g/molPotential MMP-13 inhibitor
Similar Compound A1234567-89-0300.0 g/molAnti-cancer properties
Similar Compound B9876543-21-0310.5 g/molAnti-inflammatory effects

Q & A

Q. What are the key considerations for optimizing the synthesis of N'-[(4-fluorophenyl)methyl]-N-[2-methoxy-4-(methylsulfanyl)butyl]ethanediamide?

The synthesis involves multi-step organic reactions, including coupling of fluorophenyl-containing intermediates and controlled deprotection steps. Critical parameters include:

  • Temperature control : Maintain precise reaction temperatures (e.g., 0–5°C for sensitive intermediates) to prevent side reactions .
  • Solvent selection : Polar aprotic solvents like DMF or dichloromethane enhance reaction efficiency .
  • Purification : Use column chromatography or recrystallization to isolate high-purity products (>95% purity by HPLC) .
  • Analytical validation : Confirm intermediate and final product structures via 1H^1H/13C^{13}C NMR and mass spectrometry .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR resolve fluorophenyl, methoxy, and methylsulfanyl groups. For example, the 4-fluorophenyl moiety shows characteristic splitting patterns at ~7.2–7.4 ppm .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>98%) using reverse-phase C18 columns with UV detection at 254 nm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns .

Q. How can researchers screen the biological activity of this compound in preliminary studies?

  • In vitro assays : Test cytotoxicity (e.g., MTT assay) and enzyme inhibition (e.g., kinase or protease targets) at concentrations ranging from 1 nM to 100 µM .
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with proteins like COX-2 or EGFR, focusing on interactions with the fluorophenyl and methylsulfanyl groups .
  • ADME profiling : Assess solubility (logP via shake-flask method) and metabolic stability using liver microsomes .

Q. What are the stability and storage requirements for this compound?

  • Storage : Store at -20°C in amber vials under inert gas (N2_2) to prevent oxidation of the methylsulfanyl group .
  • Stability : Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC analysis. The methoxy group may hydrolyze under acidic conditions .

Q. How does the fluorophenyl moiety influence the compound's physicochemical properties?

  • Lipophilicity : The 4-fluorophenyl group increases logP by ~0.5 compared to non-fluorinated analogs, enhancing membrane permeability .
  • Electron-withdrawing effects : Fluorine stabilizes adjacent bonds, reducing susceptibility to metabolic oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., replace methylsulfanyl with sulfonyl) to isolate contributing factors .
  • Data normalization : Control for batch-to-batch variability in purity using orthogonal analytical methods (e.g., NMR vs. HPLC) .
  • Target validation : Use CRISPR/Cas9 knockdowns or isoform-specific inhibitors to confirm target engagement .

Q. What computational strategies are effective for modeling interactions between this compound and biological targets?

  • Molecular Dynamics (MD) simulations : Simulate binding to receptors (e.g., G-protein-coupled receptors) over 100 ns trajectories to assess stability of hydrogen bonds with methoxy and fluorophenyl groups .
  • Free Energy Perturbation (FEP) : Calculate relative binding free energies for analogs to guide lead optimization .
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Analyze charge distribution at the methylsulfanyl group to predict reactivity .

Q. How can crystallography challenges be addressed for this compound?

  • Crystal growth : Use vapor diffusion with mixed solvents (e.g., DMSO:EtOH) to obtain diffraction-quality crystals .
  • Data refinement : Apply SHELXL for high-resolution refinement, and check for twinning using PLATON .
  • Disorder modeling : For flexible regions (e.g., butyl chain), apply multi-conformer models with restrained occupancy .

Q. What strategies improve the selectivity of this compound for specific enzymatic targets?

  • Fragment-based design : Incorporate structural motifs from co-crystallized inhibitors (e.g., morpholine rings for kinase selectivity) .
  • Proteome-wide profiling : Use affinity-based proteomics (e.g., thermal shift assays) to identify off-target interactions .
  • Allosteric modulation : Modify the ethanediamide backbone to target allosteric pockets .

Q. How can metabolic pathways of this compound be elucidated to mitigate toxicity risks?

  • Metabolite identification : Incubate with human liver microsomes and analyze via LC-MS/MS for oxidative (e.g., sulfoxide formation) or hydrolytic metabolites .
  • CYP450 inhibition assays : Test against CYP3A4/2D6 isoforms using fluorescent substrates .
  • In silico toxicity prediction : Use Derek Nexus or ProTox-II to flag structural alerts (e.g., furan rings for hepatotoxicity) .

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